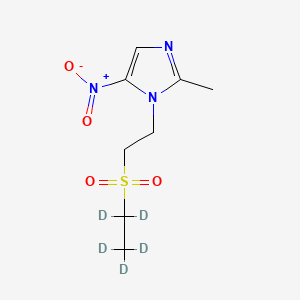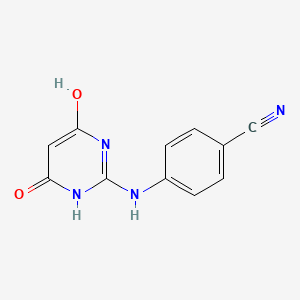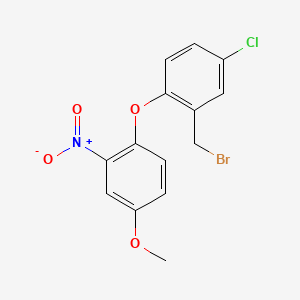
3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene is an organic compound with the molecular formula C14H11BrClNO4. It is characterized by the presence of bromomethyl, chloro, methoxy, and nitrophenoxy functional groups attached to a benzene ring. This compound is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by chlorination and nitration reactions. The methoxy group is introduced through methylation of a hydroxyl group on the benzene ring. The reaction conditions often involve the use of solvents like chloroform, ethyl acetate, and methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and reagents are carefully selected to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl and chloro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Hydroxyl Derivatives: From the oxidation of the methoxy group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: In the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene involves its interaction with specific molecular targets. The bromomethyl and chloro groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-chlorobenzene: Similar structure but lacks the methoxy and nitrophenoxy groups.
4-Bromo-1-chloro-2-nitrobenzene: Similar structure but lacks the methoxy group.
3-Bromomethyl-1-chloro-4-methoxybenzene: Similar structure but lacks the nitrophenoxy group.
Uniqueness
3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
IUPAC Name |
1-[2-(bromomethyl)-4-chlorophenoxy]-4-methoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO4/c1-20-11-3-5-14(12(7-11)17(18)19)21-13-4-2-10(16)6-9(13)8-15/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHBDGRCBZNSCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)CBr)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695725 |
Source


|
| Record name | 1-[2-(Bromomethyl)-4-chlorophenoxy]-4-methoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215782-19-6 |
Source


|
| Record name | 1-[2-(Bromomethyl)-4-chlorophenoxy]-4-methoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
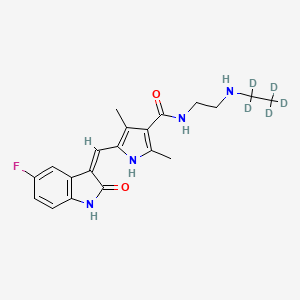

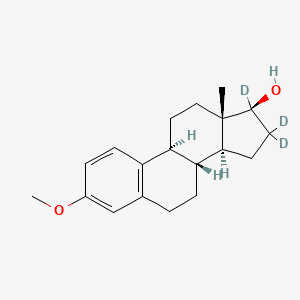
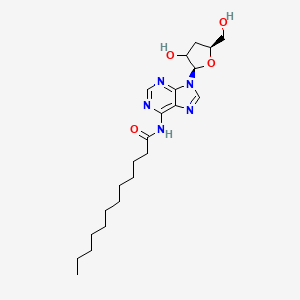
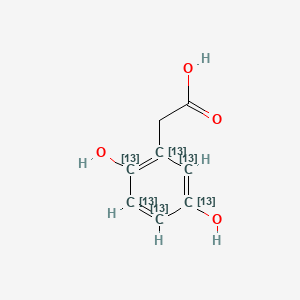
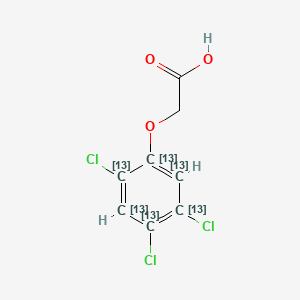
![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)
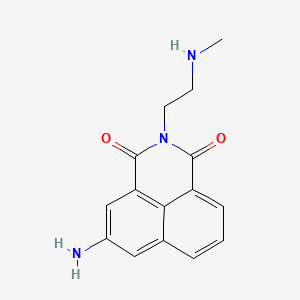
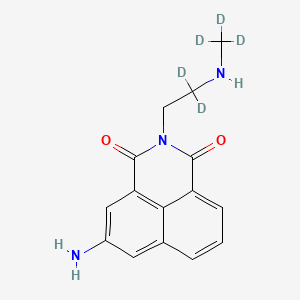
![5-chloro-N-[[3-[4-(3-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565195.png)
